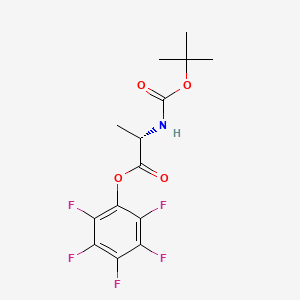

Boc-alanine pentafluorophenyl ester

Description

Boc-alanine pentafluorophenyl ester is an activated ester derivative of alanine, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated as a pentafluorophenyl (PFP) ester. This compound is widely used in peptide synthesis and bioconjugation due to its dual functionality: the Boc group provides temporary protection for the amine during coupling reactions, while the PFP ester enhances the electrophilicity of the carbonyl carbon, enabling rapid and selective amide bond formation with nucleophiles like amines or thiols .

The PFP ester moiety is particularly advantageous in native chemical ligation (NCL), where it facilitates thioester formation with cysteine residues through O→S acyl transfer, enabling efficient peptide chain assembly . Compared to other activating groups, PFP esters exhibit superior hydrolytic stability and solubility in organic solvents, making them suitable for both solution-phase and solid-phase syntheses . However, they require pre-activation of the carboxylic acid, which can be a limitation for non-standard amino acids .

Properties

CAS No. |

50903-48-5 |

|---|---|

Molecular Formula |

C14H14F5NO4 |

Molecular Weight |

355.26 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C14H14F5NO4/c1-5(20-13(22)24-14(2,3)4)12(21)23-11-9(18)7(16)6(15)8(17)10(11)19/h5H,1-4H3,(H,20,22)/t5-/m0/s1 |

InChI Key |

VBVSINJSQBTTDR-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-alanine pentafluorophenyl ester is typically synthesized through the reaction of Boc-alanine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

Boc-alanine+Pentafluorophenol+DCC→Boc-alanine pentafluorophenyl ester+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Boc-alanine pentafluorophenyl ester undergoes several types of chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, making it suitable for forming amide bonds with amines.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-alanine and pentafluorophenol.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

Nucleophilic substitution: The major product is a Boc-protected peptide or amino acid derivative.

Hydrolysis: The major products are Boc-alanine and pentafluorophenol.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-alanine pentafluorophenyl ester is predominantly used as a coupling reagent in SPPS. It facilitates the formation of peptide bonds by reacting with amino groups on growing peptide chains. This method allows for efficient synthesis of peptides with high purity and yield, making it invaluable in peptide chemistry .

Protein Modification

In biological research, this compound can modify proteins and peptides, introducing specific functional groups or labels into biomolecules. This application is crucial for studying protein interactions and functions .

Medicinal Chemistry

The compound plays a vital role in synthesizing peptide-based drugs and therapeutic agents. Its ability to form stable amide bonds enhances the development of pharmaceuticals, particularly in creating complex peptide structures necessary for drug efficacy .

Industrial Applications

This compound is also utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for synthesizing advanced polymers and coatings .

Case Study 1: Peptide Synthesis

Research demonstrated that using this compound significantly improved the efficiency of synthesizing complex peptides compared to traditional methods. The study reported yields exceeding 90% when applied in SPPS protocols .

Case Study 2: Drug Development

In a recent study focused on developing therapeutic peptides, this compound was employed to synthesize a series of bioactive peptides. The resulting compounds exhibited promising biological activity, underscoring the compound's utility in medicinal chemistry applications .

Mechanism of Action

The mechanism by which Boc-alanine pentafluorophenyl ester exerts its effects involves the activation of the carboxyl group of Boc-alanine. The pentafluorophenyl ester group acts as a leaving group, facilitating nucleophilic attack by amines to form amide bonds. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Coupling Efficiency

Boc-alanine PFP ester is compared below with structurally related activated esters:

- Computational Insights: A DLPNO-CCSD(T) study ranked PFP esters (e.g., PFP-Ac) as highly reactive in aminolysis, outperforming NHS and 4-nitrophenyl esters due to strong electron-withdrawing effects from fluorine atoms .

- Thioester Formation : PFP esters uniquely enable rapid O→S acyl transfer with cysteine, critical for NCL, whereas NHS esters lack this selectivity .

Stability and Handling

- Hydrolytic Stability : PFP esters (e.g., Boc-alanine PFP) are more stable than NHS esters, reducing premature hydrolysis during storage .

- Thermal Sensitivity: Some PFP esters (e.g., β-amino esters) exhibit lability, requiring careful handling to avoid decomposition .

- Safety : PFP derivatives demand stringent safety protocols, as highlighted in SDS reports for analogous compounds (e.g., Fmoc-Asn-OPfp) .

Biological Activity

Boc-alanine pentafluorophenyl ester (Boc-Ala-Pfp) is a compound of significant interest in organic chemistry and biochemistry due to its applications in peptide synthesis and potential biological activities. This article delves into the biological activity of Boc-Ala-Pfp, including its synthesis, reactivity, and implications in biological systems.

1. Synthesis and Properties

Boc-alanine is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The pentafluorophenyl (Pfp) ester serves as an activated carboxylic acid derivative that facilitates peptide bond formation. The synthesis of Boc-Ala-Pfp typically involves the reaction of Boc-alanine with pentafluorophenyl chloroformate.

Key Properties:

- Stability: Boc-Ala-Pfp is stable under standard laboratory conditions but can be hydrolyzed in the presence of nucleophiles.

- Reactivity: The Pfp group enhances the reactivity of the carboxylic acid, making it suitable for coupling reactions in peptide synthesis.

2. Biological Activity

The biological activity of Boc-Ala-Pfp primarily stems from its role in peptide synthesis and its potential interactions with biological targets.

2.1 Peptide Synthesis

Boc-Ala-Pfp is utilized as a coupling reagent in solid-phase peptide synthesis (SPPS). The efficiency of Boc-Ala-Pfp in forming peptide bonds is attributed to its high reactivity compared to other activating groups. Studies have shown that Boc-Ala-Pfp exhibits favorable kinetics for coupling reactions, leading to higher yields of desired peptides.

| Reagent | Coupling Efficiency | Reaction Time |

|---|---|---|

| Boc-Ala-Pfp | High | Short |

| Other Pfp esters | Moderate | Longer |

2.2 Biological Implications

Recent studies have indicated that peptides synthesized using Boc-Ala-Pfp may exhibit various biological activities, including:

- Antimicrobial Activity: Certain peptides derived from Boc-alanine have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development.

- Cell Penetration: Peptides synthesized with Boc-Ala-Pfp demonstrate improved cell membrane permeability, which is crucial for drug delivery systems.

- Enzyme Inhibition: Some derivatives have been investigated for their ability to inhibit specific enzymes, indicating potential therapeutic applications.

3. Case Studies and Research Findings

Several studies highlight the significance of Boc-Ala-Pfp in biological research:

- A study published in Organic & Biomolecular Chemistry demonstrated the successful use of Boc-Ala-Pfp in synthesizing antimicrobial peptides that showed promising activity against E. coli and S. aureus .

- Research conducted on the pharmacokinetics of peptides synthesized with Boc-Ala-Pfp revealed enhanced stability and bioavailability compared to those synthesized with traditional methods .

- Investigations into the cytotoxicity of peptides derived from Boc-alanine indicated selective toxicity towards cancer cells, providing insights into its potential use in cancer therapy .

4. Conclusion

This compound serves as a valuable tool in peptide synthesis with notable biological implications. Its high reactivity and efficiency make it an ideal candidate for developing bioactive peptides with applications in medicine and biotechnology. Ongoing research continues to explore its full potential, particularly concerning antimicrobial properties and therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.